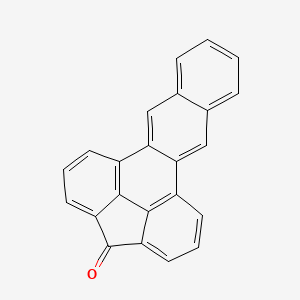
4H-Cyclopenta(cde)benzo(m)triphenylen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Cyclopenta(cde)benzo(m)triphenylen-4-one is a polycyclic aromatic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclopenta(cde)benzo(m)triphenylen-4-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate aromatic precursors under acidic or basic conditions. The reaction conditions often include high temperatures and the use of catalysts to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4H-Cyclopenta(cde)benzo(m)triphenylen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be done using nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
4H-Cyclopenta(cde)benzo(m)triphenylen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic devices, such as OLEDs and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4H-Cyclopenta(cde)benzo(m)triphenylen-4-one involves its interaction with molecular targets and pathways. In organic electronics, its unique electronic properties allow it to function as an efficient charge carrier. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- 4H-Cyclopenta[def]phenanthrene
- 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene
- 4H-Dithieno[3,2-b:2’,3’-d]silol
Uniqueness
4H-Cyclopenta(cde)benzo(m)triphenylen-4-one is unique due to its specific polycyclic structure, which imparts distinct electronic properties. Compared to similar compounds, it offers better stability and efficiency in electronic applications.
Properties
CAS No. |
86854-13-9 |
|---|---|
Molecular Formula |
C23H12O |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
hexacyclo[18.2.1.05,22.06,15.08,13.016,21]tricosa-1,3,5(22),6,8,10,12,14,16(21),17,19-undecaen-23-one |
InChI |
InChI=1S/C23H12O/c24-23-17-9-3-7-15-19-11-13-5-1-2-6-14(13)12-20(19)16-8-4-10-18(23)22(16)21(15)17/h1-12H |
InChI Key |
REOBDEXRRXBGIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C4=C5C(=CC=C4)C(=O)C6=CC=CC(=C65)C3=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















